molecular formula C11H11BrF2N2O B1415831 (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone CAS No. 1998425-78-7

(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Cat. No.: B1415831
CAS No.: 1998425-78-7
M. Wt: 305.12 g/mol
InChI Key: YAPJUTMCUIUXAU-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone is an organic compound that features a brominated pyridine ring and a difluorinated piperidine moiety

Properties

IUPAC Name

(6-bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O/c12-9-3-1-2-8(15-9)10(17)16-6-4-11(13,14)5-7-16/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPJUTMCUIUXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone typically involves a multi-step process. One common method starts with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 4,4-difluoropiperidine under controlled conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom on the pyridine ring, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms in the compound contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

    (6-Chloropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone: Similar structure but with a chlorine atom instead of bromine.

    (6-Fluoropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone: Similar structure but with a fluorine atom instead of bromine.

    (6-Iodopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing effects can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone is a synthetic organic compound with significant potential in biological research and pharmaceutical applications. This compound features a brominated pyridine ring and a difluorinated piperidine moiety, which contribute to its unique biological activities.

PropertyValue
Molecular FormulaC11H11BrF2N2O
Molecular Weight305.119 g/mol
CAS Number1998425-78-7
IUPAC Name(6-bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active or allosteric sites, influencing metabolic pathways. Notably, the presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it an effective inhibitor for certain enzymes.

Enzyme Inhibition Studies

In recent studies, this compound has been shown to inhibit the activity of kinesin KIF18A, which is implicated in various cancer types. The inhibition leads to cell cycle arrest and apoptosis in sensitive cancer cell lines. For example, compounds structurally similar to this compound demonstrated a significant reduction in cell viability in breast and ovarian cancer models when tested for KIF18A inhibition .

Case Studies

Case Study 1: KIF18A Inhibition in Cancer Cells

In a study focusing on KIF18A inhibitors, this compound was evaluated for its effects on tumor growth in xenograft models. The compound exhibited dose-dependent antitumor activity without significant toxicity to normal tissues. The study highlighted the compound's potential as a therapeutic agent for ovarian cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the piperidine moiety could enhance the potency of this compound against KIF18A. Variants with different substituents showed improved binding affinity and selectivity for the target enzyme, indicating that careful design can optimize therapeutic efficacy .

Research Applications

The compound serves multiple roles in scientific research:

  • Pharmaceutical Development : It acts as a lead compound for developing new drugs targeting specific enzymes involved in cancer progression.
  • Biological Studies : Used to explore enzyme inhibition mechanisms and receptor interactions.
  • Material Science : Investigated for its potential applications in creating advanced materials with desired electronic properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey Features
(6-Chloropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanoneChlorine instead of bromine; different reactivity
(6-Fluoropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanoneFluorine substitution; altered binding properties
(6-Iodopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanoneIodine substitution; larger atomic size impacts interactions

The bromine atom in this compound enhances its reactivity compared to its chloro and fluoro analogs, making it particularly valuable for specific applications in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 2
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(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone

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